2-(2,6-Dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide is a synthetic compound structurally analogous to the local anesthetic lidocaine. It exhibits promising type I antiarrhythmic activity, suggesting its potential in regulating irregular heartbeats []. Research on this compound primarily focuses on its conformational properties, particularly in its free base and hydrochloride forms, to understand its interaction with potential biological targets [].
The crystal structure of 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has been studied in both its free base and hydrochloride forms []. Notably, the incorporation of the nitrogen atom into the morpholine ring and the substitution at the alpha carbon significantly influence the conformational preferences around the Cα-C(O) and Cα-N(ring) bonds compared to lidocaine []. A crucial structural difference observed in the protonated form, potentially the biologically active form, is the gauche orientation of the O+-N-H(amine) bond relative to the C=O group, contrasting with the antiperiplanar or synperiplanar orientations in other related structures []. This gauche orientation is thought to be crucial for hydrogen bond formation with a prospective receptor for type I antiarrhythmics [].
While a precise mechanism of action for the antiarrhythmic activity of 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide remains to be fully elucidated, the structural analysis offers some clues []. The gauche orientation of the protonated amine group relative to the carbonyl group is suggested to be crucial for its interaction with a putative receptor site involved in type I antiarrhythmic activity []. This interaction likely involves hydrogen bond formation with the receptor, influencing its function and ultimately contributing to the compound's antiarrhythmic effects [].
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: